molecular formula C12H13NO4 B7806999 4-(2-(Cyclopropylamino)-2-oxoethoxy)benzoic acid

4-(2-(Cyclopropylamino)-2-oxoethoxy)benzoic acid

Cat. No.: B7806999
M. Wt: 235.24 g/mol
InChI Key: GEIFEKCVRQKJRU-UHFFFAOYSA-N
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Description

4-(2-(Cyclopropylamino)-2-oxoethoxy)benzoic acid is an organic compound that features a benzoic acid core with a cyclopropylamino and oxoethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Cyclopropylamino)-2-oxoethoxy)benzoic acid typically involves multiple steps. One common method starts with the preparation of the benzoic acid derivative, followed by the introduction of the oxoethoxy group through an etherification reaction. The cyclopropylamino group is then introduced via an amination reaction. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Cyclopropylamino)-2-oxoethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(2-(Cyclopropylamino)-2-oxoethoxy)benzoic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

    Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-(Cyclopropylamino)-2-oxoethoxy)benzoic acid involves its interaction with specific molecular targets. The cyclopropylamino group can interact with enzymes or receptors, modulating their activity. The oxoethoxy group may enhance the compound’s binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(2-(Cyclopropylamino)-2-oxoethoxy)benzoic acid: shares structural similarities with other benzoic acid derivatives, such as 4-aminobenzoic acid and 4-hydroxybenzoic acid.

    Cyclopropylamino derivatives: Compounds like cyclopropylamine and cyclopropylcarboxylic acid exhibit similar chemical properties.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the cyclopropylamino and oxoethoxy groups allows for versatile interactions with various targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[2-(cyclopropylamino)-2-oxoethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11(13-9-3-4-9)7-17-10-5-1-8(2-6-10)12(15)16/h1-2,5-6,9H,3-4,7H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEIFEKCVRQKJRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)COC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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